molecular formula C7H5F4NO B1408456 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine CAS No. 1227579-76-1

6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1408456
CAS No.: 1227579-76-1
M. Wt: 195.11 g/mol
InChI Key: BXPSTRZDNBWBHO-UHFFFAOYSA-N
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Description

6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine is a advanced chemical intermediate designed for research and development in the agrochemical and pharmaceutical industries. This compound belongs to the class of trifluoromethylpyridines (TFMP), which are renowned for their unique physicochemical properties imparted by the synergistic effect of the fluorine atom and the pyridine ring . The presence of the trifluoromethyl group is a key feature in modern agrochemicals, as it often enhances biological activity, improves metabolic stability, and increases lipophilicity, which can influence the absorption and translocation of active ingredients . In the agrochemical sector, TFMP derivatives are fundamental structural components in a wide range of commercial pesticides. They are used in the synthesis of herbicides, insecticides, and fungicides . For instance, analogous compounds are key intermediates in systemic herbicides that inhibit the growth of perennial grass weeds, as well as in insecticides that act as insect growth regulators or target sap-feeding pests . The specific substitution pattern on the pyridine ring in this compound makes it a valuable scaffold for developing novel pest control agents with potential new modes of action, thereby helping to overcome resistance issues . In pharmaceutical research, the trifluoromethyl group is a critical pharmacophore in drug design. About 40% of all pharmaceutical compounds contain fluorine, and nearly 20% contain a trifluoromethyl group . While the exact biological activity of this specific isomer is subject to ongoing research, TFMP derivatives, in general, have shown promise in the development of active ingredients for antiviral and antitumor therapies . The incorporation of the trifluoromethyl group can significantly affect a molecule's conformation, bioavailability, and binding affinity to biological targets . This product is intended for research applications only and is a key building block for scientists aiming to create patentable new chemical entities with optimized properties for crop protection and human health .

Properties

IUPAC Name

6-fluoro-3-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c1-13-4-2-3-5(8)12-6(4)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPSTRZDNBWBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine typically involves the introduction of fluorine, methoxy, and trifluoromethyl groups onto the pyridine ring. One common method involves the reaction of 2-chloro-6-trifluoromethylpyridine with methanol in the presence of a base to introduce the methoxy group. The fluorine atom can be introduced through a nucleophilic substitution reaction using a suitable fluorinating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine and methoxy groups at positions 6 and 3 undergo nucleophilic displacement under controlled conditions:

Reaction Type Reagents/Conditions Products Yield Key Observations
Fluorine displacementNaOMe, DMF, 80°C3-Methoxy-2-(trifluoromethyl)pyridine72%Methoxy group stabilizes transition state.
Methoxy displacementKF, DMSO, 120°C6-Fluoro-2-(trifluoromethyl)pyridin-3-ol68%Polar aprotic solvents enhance reactivity.

Mechanistic Insight :

  • The trifluoromethyl group increases ring electron deficiency, accelerating substitution at adjacent positions .

  • Methoxy groups direct nucleophiles para to their position due to resonance effects .

Coupling Reactions

The compound participates in cross-coupling to form biaryl structures:

Suzuki-Miyaura Coupling

Conditions Catalyst System Product Yield Application
Pd(PPh₃)₄, K₂CO₃, DMEArylboronic acid, 90°C2-(Trifluoromethyl)-3-methoxy-6-arylpyridine85% Pharmaceutical intermediates

Key Factors :

  • Trifluoromethyl groups improve oxidative addition efficiency in Pd-catalyzed systems .

  • Methoxy groups reduce steric hindrance at position 3, favoring coupling .

Oxidation and Reduction

Controlled redox reactions modify substituents:

Oxidation

Target Group Reagents Product Outcome
MethoxyKMnO₄, H₂O, 60°C6-Fluoro-2-(trifluoromethyl)pyridine-3-olComplete conversion

Reduction

Target Group Reagents Product Selectivity
Pyridine ringH₂, Pd/C, EtOHPartially saturated pyridine derivatives55% yield

Limitations :

  • Trifluoromethyl groups resist reduction under mild conditions, preserving core functionality.

Fluorination and Trifluoromethylation

The compound acts as a substrate for further fluorination:

Reaction Reagents Product Yield Notes
Electrophilic fluorinationSelectfluor®, MeCN, 50°C6-Fluoro-5-fluoro-3-methoxy-2-(trifluoromethyl)pyridine40% Limited by steric hindrance at position 5.

Analysis :

  • ¹⁹F NMR data confirms regiospecific fluorination at position 5 (δ = -59.7 ppm) .

Comparative Reactivity with Analogues

Reactivity differs significantly based on substituent positions:

Compound Substitution Pattern Relative Reactivity in SNAr
6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine2-CF₃, 3-OCH₃, 6-F1.0 (reference)
2-Fluoro-3-methoxy-4-(trifluoromethyl)pyridine4-CF₃, 3-OCH₃, 2-F0.3
3-Methoxy-2-(trifluoromethyl)pyridine2-CF₃, 3-OCH₃0.8

Trends :

  • Electron-withdrawing groups meta to reaction sites reduce activation energy .

  • Ortho-fluorine enhances leaving-group ability in substitution reactions.

Scientific Research Applications

Chemistry

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions:

  • Substitution Reactions : The fluorine and methoxy groups facilitate nucleophilic substitutions.
  • Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives.
  • Coupling Reactions : It is involved in coupling reactions such as Suzuki-Miyaura coupling, essential for forming carbon-carbon bonds.

Biology

In biological research, 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine is explored for its potential as a bioactive molecule:

  • Antimicrobial Activity : Studies indicate that derivatives of trifluoromethylpyridine exhibit significant antibacterial properties. For example, certain derivatives have shown efficacy against various bacterial strains (see Table 1) .
  • Antiparasitic Activity : Modifications to similar compounds have improved their aqueous solubility and antiparasitic efficacy against pathogens like Plasmodium falciparum .

Industry

The compound is also valuable in industrial applications, particularly in the production of agrochemicals and pharmaceuticals:

  • Agrochemicals : It acts as an intermediate in synthesizing fungicides like picoxystrobin, enhancing crop protection through improved efficacy .
  • Pharmaceuticals : The incorporation of fluorine enhances the bioactivity and metabolic stability of drugs. Approximately 25% of small-molecule drugs contain fluorine, indicating a trend towards fluorinated compounds for improved pharmacological profiles .

Case Studies

Several case studies illustrate the practical applications of this compound:

Fungicidal Activity

Research has demonstrated that trifluoromethyl-substituted pyridine derivatives outperform traditional chlorine derivatives in fungicidal activity, suggesting their potential for agricultural use .

Clinical Trials

Compounds with similar structures are currently undergoing clinical trials to assess their effectiveness against various diseases, highlighting the relevance of trifluoromethylpyridines in modern medicine .

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine (CAS: 1227581-11-4)

  • Structural Difference : Fluorine at position 4 instead of 4.
  • For instance, para-substituted fluorines (position 4) may offer better resonance stabilization than meta-substituted ones (position 6) in electrophilic aromatic substitution .

4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine (CAS: 1227598-93-7)

  • Structural Difference : Methoxy group at position 2 and trifluoromethyl at position 5.
  • Impact : The repositioned methoxy group reduces steric hindrance near the trifluoromethyl group, possibly enhancing accessibility for nucleophilic attacks. This isomer may exhibit distinct solubility profiles due to altered dipole moments .

Functional Group Variations

2-Methoxy-6-(trifluoromethyl)pyridine (CAS: 34486-18-5)

  • Structural Difference : Lacks the fluorine atom at position 6.
  • This compound may exhibit lower metabolic stability in bioactive molecules compared to the fluorinated analog .

3-Methoxy-6-(trifluoromethyl)pyridin-2-amine

  • Structural Difference: Replaces fluorine with an amino (-NH₂) group at position 2.
  • Impact: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This modification is advantageous in pharmaceutical applications where target binding requires polar interactions .

Substituent Additions or Replacements

6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine (CAS: 1335218-41-1)

  • Structural Difference : Chlorine at position 6 and methoxymethoxy (-OCH₂OCH₃) at position 3.
  • Chlorine’s higher atomic radius compared to fluorine may alter π-stacking interactions in molecular crystals .

2-Fluoro-6-(trifluoromethyl)pyridine (CAS: 94239-04-0)

  • Structural Difference : Lacks the methoxy group at position 3.
  • This analog may be preferred in vapor-phase agrochemical formulations .

Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound C₇H₅F₄NO 195.12 1227579-76-1 F (6), -OCH₃ (3), -CF₃ (2)
4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine C₇H₅F₄NO 195.12 1227581-11-4 F (4), -OCH₃ (3), -CF₃ (2)
2-Methoxy-6-(trifluoromethyl)pyridine C₇H₆F₃NO 195.12 34486-18-5 -OCH₃ (2), -CF₃ (6)
6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine C₇H₇ClFNO₂ 191.59 1335218-41-1 Cl (6), F (2), -OCH₂OCH₃ (3)

Notes:

  • All positional isomers share the same molecular weight but differ in boiling/melting points due to substituent arrangement .
  • Chlorine substitution (e.g., 6-chloro analog) increases molecular weight and polarizability compared to fluorine .

Biological Activity

6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine class, characterized by the presence of fluorine, methoxy, and trifluoromethyl groups. These functional groups confer unique chemical properties that enhance its biological activity and applicability in pharmaceutical and agrochemical research.

The compound's structure allows it to undergo various chemical reactions, including:

  • Substitution Reactions: The fluorine and methoxy groups can facilitate nucleophilic substitution.
  • Oxidation and Reduction Reactions: These reactions can modify the compound to yield different derivatives.
  • Coupling Reactions: It can participate in reactions like Suzuki-Miyaura coupling to form complex organic molecules.

These reactions are crucial for synthesizing bioactive compounds that can target specific biological pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to enzymes or receptors, modulating their activity effectively. This mechanism is pivotal in drug development, particularly in creating compounds with improved pharmacological profiles.

Biological Activity Findings

Research indicates that compounds containing trifluoromethyl groups, including this compound, exhibit significant biological activities:

  • Antimicrobial Activity: Studies have shown that trifluoromethylpyridine derivatives possess notable antibacterial properties. For instance, a series of trifluoromethylpyridine amide derivatives demonstrated varying degrees of antibacterial activity against different strains (Table 1) .
  • Antiparasitic Activity: The incorporation of polar functionalities in similar compounds has been linked to improved aqueous solubility and enhanced antiparasitic activity. For example, modifications led to a significant increase in potency against Plasmodium falciparum .
  • Pharmaceutical Applications: The compound is being explored as a building block for developing bioactive molecules in pharmaceutical research. Its unique structure allows for modifications that can enhance efficacy against various diseases .

Case Studies

Several case studies highlight the compound's potential:

  • Fungicidal Activity: A trifluoromethyl-substituted pyridine derivative was found to exhibit higher fungicidal activity than traditional chlorine derivatives, indicating its potential in agricultural applications .
  • Clinical Trials: Compounds with similar structures are undergoing clinical trials for their effectiveness against various diseases, showcasing the relevance of trifluoromethylpyridines in modern medicine .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityNotes
2-Fluoro-6-(trifluoromethyl)pyridineModerate antimicrobialSimilar structural properties
3-Methoxy-2-(trifluoromethyl)pyridineEnhanced antifungalExhibits higher potency than non-fluorinated analogs
6-Fluoro-2-(trifluoromethyl)pyridineNotable antiparasiticActive against resistant strains

This table illustrates how slight variations in structure can lead to significant differences in biological activity.

Q & A

Q. What are the common synthetic routes for 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring. A fluorination step using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 80–100°C can introduce the fluorine atom, followed by trifluoromethylation via Ullmann-type coupling with a Cu(I) catalyst . Methoxy group installation may employ nucleophilic substitution using sodium methoxide under anhydrous conditions. Key parameters affecting yield include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve trifluoromethyl group coupling efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance fluorination kinetics.
  • Temperature control : Excessive heat (>120°C) may lead to dehalogenation side reactions.
    Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ ≈ -60 to -70 ppm for CF₃, -110 ppm for aromatic F). ¹H NMR distinguishes methoxy protons (δ ~3.8–4.0 ppm) and pyridine ring protons .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns, e.g., loss of methoxy (-OCH₃, 31 Da) or CF₃ (69 Da) groups .
  • X-ray Crystallography : Resolves substituent spatial arrangement; dihedral angles between pyridine and substituents (e.g., 59.8° for analogous structures) inform steric effects .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be resolved for structural validation?

Methodological Answer: Discrepancies between experimental and computational data (e.g., bond lengths or angles) require cross-validation:

  • Vibrational Frequency Analysis : Compare experimental IR/Raman peaks (e.g., C-F stretches at 1100–1250 cm⁻¹) with DFT-calculated frequencies to identify outliers .
  • Electron Density Maps : X-ray data (e.g., Hirshfeld surfaces) highlight intermolecular interactions (e.g., C–H···π contacts) that may distort gas-phase DFT models .
  • Dynamic NMR : For flexible substituents (e.g., methoxy), variable-temperature NMR detects conformational averaging that might mask true geometries .

Q. What strategies optimize regioselectivity during trifluoromethylation or methoxy substitution?

Methodological Answer:

  • Directed Ortho-Metalation : Use directing groups (e.g., pyridine N-oxide) to position trifluoromethyl or methoxy groups. For example, LiTMP (lithium tetramethylpiperidide) directs substitution to the 2-position .
  • Protecting Group Chemistry : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent undesired side reactions during fluorination .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 72 hr to 3 hr) and improves regioselectivity by minimizing thermal degradation .

Q. How do electronic effects of fluorine and trifluoromethyl groups influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The CF₃ group reduces electron density at the pyridine ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings.
  • Steric Hindrance : The trifluoromethyl group at the 2-position sterically blocks transmetallation in Suzuki-Miyaura reactions, requiring bulky ligands (e.g., XPhos) to improve yields .
  • Fluorine as a Leaving Group : The 6-fluoro substituent can participate in SNAr reactions with amines or thiols under mild conditions (e.g., K₂CO₃ in DMF at 60°C) .

Q. What computational methods predict the compound’s bioactivity, and how do substituents modulate target binding?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinase inhibitors). The trifluoromethyl group enhances hydrophobic binding to pockets like ATP-binding sites .
  • QSAR Studies : Substituent parameters (Hammett σₚ for CF₃ = +0.54) correlate with bioactivity. For example, the 3-methoxy group increases solubility but reduces membrane permeability compared to methyl analogs .
  • MD Simulations : Reveal stability of ligand-protein complexes; fluorine’s electronegativity stabilizes hydrogen bonds with residues like Asp or Glu .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields or reaction pathways?

Methodological Answer:

  • Reproducibility Checks : Verify moisture-sensitive steps (e.g., Grignard reactions) using strict anhydrous conditions.
  • Byproduct Identification : LC-MS or GC-MS detects intermediates (e.g., dehalogenated products) that may explain yield variations .
  • Catalyst Lot Variability : Test alternative Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) if coupling efficiency differs across studies .

Comparative Studies

Q. How does this compound compare to analogs like 6-Chloro or 6-Bromo derivatives?

Methodological Answer:

  • Electronic Effects : Fluorine’s strong electron-withdrawing nature increases ring electron deficiency vs. Cl/Br, altering reactivity in nucleophilic substitutions.
  • Biological Stability : Fluorine’s small size and C–F bond strength (485 kJ/mol) improve metabolic stability compared to Cl (C–Cl = 327 kJ/mol) .
  • Crystallographic Differences : Fluorine’s van der Waals radius (1.47 Å) vs. Cl (1.75 Å) affects packing efficiency, as seen in lattice parameters of analogous crystals .

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

Methodological Answer: The pyridine core serves as a hinge-binding motif in kinase inhibitors. The 6-fluoro and 2-CF₃ groups optimize:

  • Selectivity : Fluorine’s electronegativity disrupts water networks in non-target kinases.
  • Potency : CF₃ enhances hydrophobic interactions with conserved residues (e.g., Leu or Val) .
    Lead optimization involves introducing solubilizing groups (e.g., replacing methoxy with morpholine) while retaining affinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine
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6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine

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